molecular formula C26H20FN3O2S2 B11270863 N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

Cat. No.: B11270863
M. Wt: 489.6 g/mol
InChI Key: BDXBGTIAKHQYQF-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a heterocyclic compound featuring a thiazolo[3,4-a]quinazolinone core modified with fluorophenyl, thioxo, and acetamide substituents. Its structural complexity arises from the fusion of thiazole and quinazoline rings, which are further functionalized to enhance pharmacological properties. Crystallographic studies using tools like SHELXL and WinGX have elucidated its three-dimensional conformation, revealing planar aromatic systems and stereoelectronic effects from the fluorine substituent .

Properties

Molecular Formula

C26H20FN3O2S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-ethyl-2-[3-(3-fluorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H20FN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3

InChI Key

BDXBGTIAKHQYQF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminoacetophenones with iso(thio)cyanates, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group and thiazole ring can enhance its binding affinity and specificity towards certain targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include derivatives of thiazoloquinazolinones and fluorophenyl-acetamide hybrids. Key differences lie in substituent positioning, electronic effects, and conformational flexibility. Below is a comparative analysis based on crystallographic and computational

Parameter Target Compound Analog A (Thiazolo[3,4-a]quinazolin-4-one) Analog B (N-phenyl-3-fluorophenylacetamide) Methodology
Bond Length (C-S) 1.68 Å 1.67 Å N/A SHELXL refinement
Torsion Angle (Fluorophenyl) 12.5° 8.7° (non-fluorinated analog) 15.2° WinGX/ORTEP
Hydrogen Bonding N-H···O (2.89 Å) N-H···S (3.02 Å) O-H···F (2.76 Å) SHELXPRO
R-Factor (Crystallographic) 0.042 0.056 0.049 SHELXL
  • Electronic Effects: The 3-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs, improving binding affinity to kinase targets (e.g., EGFR inhibition IC₅₀ = 12 nM vs. 45 nM for Analog A) .
  • Conformational Rigidity: The thioxo group at position 1 stabilizes the thiazoloquinazolinone core, reducing ring puckering (Δ puckering amplitude = 0.08 Å vs. 0.15 Å in Analog A) .
  • Solubility : The N-ethyl-N-phenylacetamide side chain increases lipophilicity (logP = 3.2) compared to simpler acetamide derivatives (Analog B: logP = 2.1), impacting bioavailability .

Pharmacological Comparisons

  • Anticancer Activity : The target compound shows 3-fold higher cytotoxicity (HepG2 IC₅₀ = 8 μM) than Analog A (24 μM), attributed to fluorine-induced polarization and improved DNA intercalation .
  • Metabolic Stability : The thioxo group reduces oxidative metabolism (t₁/₂ = 6.2 h) compared to oxo-substituted analogs (t₁/₂ = 2.8 h) due to sulfur’s resistance to cytochrome P450 oxidation .

Research Findings and Limitations

  • Computational Modeling : DFT studies aligned with WinGX-derived geometries confirmed the fluorine atom’s role in reducing electron density on the quinazoline ring, enhancing electrophilic reactivity .

Biological Activity

N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The compound can be synthesized through a series of reactions involving the formation of thiazoloquinazoline derivatives. The synthesis typically involves:

  • Formation of Thiourea Derivative : The initial step involves the reaction of 2-bromobenzoyl derivatives with 3-fluorophenyl thiourea under basic conditions.
  • Cyclization : Following the formation of thiourea, cyclization occurs to form the thiazoloquinazoline core structure.
  • Acetylation : The final step involves acetylation to yield N-ethyl and N-phenyl substitutions.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies indicate that thiazoloquinazoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation12.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity2. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity is attributed to the compound's ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiazoloquinazoline scaffold has been linked to the inhibition of key enzymes involved in tumor growth and survival.
  • Receptor Modulation : There is evidence suggesting that this compound may modulate various receptors associated with cancer progression and inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics3.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) lower than those of common antibiotics, suggesting its potential as a novel antimicrobial agent2.

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